N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate
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Overview
Description
Preparation Methods
The preparation of N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate involves multiple synthetic routes. One common method includes the reaction of octanoyl chloride with a polyamine, followed by neutralization with acetic acid to form the monoacetate salt. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amides.
Scientific Research Applications
N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is crucial in its applications in drug development and enzyme inhibition studies .
Comparison with Similar Compounds
N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate can be compared with other similar compounds, such as:
N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]hexanamide: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]decanamide: This compound has a longer alkyl chain, potentially leading to different physical properties and biological activities.
N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octanamide monoacetate stands out due to its balanced alkyl chain length, which provides an optimal combination of solubility, reactivity, and biological activity.
Properties
CAS No. |
83968-61-0 |
---|---|
Molecular Formula |
C18H41N5O3 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octanamide |
InChI |
InChI=1S/C16H37N5O.C2H4O2/c1-2-3-4-5-6-7-16(22)21-15-14-20-13-12-19-11-10-18-9-8-17;1-2(3)4/h18-20H,2-15,17H2,1H3,(H,21,22);1H3,(H,3,4) |
InChI Key |
FYNYBQMIIGVZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
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